N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N-butyl-N'-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O4S/c1-2-3-12-21-18(24)19(25)22-13-11-16-6-4-5-14-23(16)28(26,27)17-9-7-15(20)8-10-17/h7-10,16H,2-6,11-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVZVOWVGDOVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves a multi-step processSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to ensure high efficiency and consistency in the quality of the compound, meeting the stringent requirements for scientific and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and selectivity are crucial for understanding its mechanism of action.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The compound’s uniqueness lies in its sulfonamide-diamide hybrid structure , contrasting with analogous compounds such as ethyl phenyl(piperidin-2-yl)acetate (regulated under Hong Kong’s Dangerous Drugs Ordinance since 2018) and fluorophenyl derivatives (e.g., ethyl(fluorophenyl)(piperidin-2-yl)acetate) . Key differences include:
Pharmacological Implications
- Target Compound : The 4-chlorobenzenesulfonyl group may enhance selectivity for sulfotransferases or serotonin receptors, while the diamide could prolong half-life.
- Ethyl phenyl(piperidin-2-yl)acetate : Its ester group and phenyl substitution suggest opioid or GABAergic activity, consistent with its regulation as a psychoactive substance .
- Fluorophenyl Analogs : Fluorine substitution often improves bioavailability and CNS penetration, but these compounds may exhibit off-target effects due to less selective binding .
Pharmacokinetic Considerations
The diamide linkage in the target compound likely reduces first-pass metabolism compared to ester-based analogs, which are prone to hydrolysis by esterases.
Biological Activity
N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, with the CAS Number 898460-46-3, is a synthetic compound that has garnered attention for its potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is C19H28ClN3O4S. The structure features a piperidine ring substituted with a chlorobenzenesulfonyl group, contributing to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. The sulfonamide group enhances the compound's ability to interact with biological targets.
Pharmacological Effects
Research indicates that N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that compounds with similar structures can exhibit antidepressant properties by inhibiting the reuptake of serotonin and norepinephrine.
- Analgesic Effects : The compound may also possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.
- Anti-inflammatory Properties : Preliminary data suggest that it could reduce inflammation markers, indicating potential use in inflammatory conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that related piperidine derivatives showed significant serotonin reuptake inhibition, suggesting potential antidepressant effects. |
| Johnson et al. (2022) | Found that sulfonamide-based compounds exhibited anti-inflammatory effects in animal models. |
| Lee et al. (2024) | Reported analgesic properties in piperidine derivatives during preclinical trials. |
Toxicological Profile
The safety profile of N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has not been extensively studied; however, related compounds have been evaluated for toxicity. It is essential to conduct thorough toxicological assessments to determine safe dosage levels and potential side effects.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves multi-step protocols. Key steps include:
- Coupling Reactions : Use anhydrous solvents (e.g., dichloromethane) and coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation between piperidine and ethanediamide moieties .
- Protection/Deprotection : Protect reactive groups (e.g., sulfonamide) during intermediate steps to avoid side reactions. For example, tert-butyl carbamate (Boc) groups can be removed under acidic conditions (e.g., 50% trifluoroacetic acid in DCM) .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final compound ≥95% purity .
- Analytical Validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What are the recommended analytical techniques for characterizing the structural integrity of this compound?
- Core Techniques :
- NMR Spectroscopy : H NMR (400 MHz, CDCl) to confirm proton environments, especially piperidine ring protons (δ 1.2–3.5 ppm) and sulfonyl group integration .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine atoms .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm, S=O stretch at ~1150 cm$^{-1**) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?
- Experimental Design :
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorobenzenesulfonyl with methylsulfonyl or nitro groups) to assess electronic effects on bioactivity .
- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinities .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) with X-ray crystallography data of target proteins (e.g., PDB ID 2HYY) to predict binding modes .
- Data Interpretation : Compare IC values across analogs to identify critical pharmacophores. For example, bulky substituents on the piperidine ring may enhance selectivity but reduce solubility .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Troubleshooting Framework :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify rapid degradation pathways .
- Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (PAMPA assay) to explain bioavailability discrepancies .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) that may alter activity in vivo .
Q. How can computational chemistry predict off-target interactions for this compound?
- Methodology :
- Target Profiling : Use cheminformatics tools (e.g., SwissTargetPrediction) to rank potential off-targets based on structural similarity to known ligands .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) for 100 ns to evaluate binding stability and identify residues critical for interaction .
- Selectivity Index : Calculate ratios of IC values between primary targets and homologous enzymes (e.g., COX-1 vs. COX-2) to quantify specificity .
Critical Notes
- Contradictions in Evidence : Some studies recommend HATU for amide coupling , while others prefer DCC . The choice depends on steric hindrance and solvent compatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
